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Compound of Interest

1-(2-Chloro-6-

Compound Name: fluorophenyl)cyclohexanecarbonitr
ile

CAS No.: 214262-95-0

Cat. No.: B1620879

Get Quote

\

Technical Monograph: 1-(2-Chloro-6-

fluorophenyl)cyclohexanecarbonitrile
Part 1: Chemical Identity & Structural Logic

Compound Classification:

-Aminonitrile / Arylcyclohexylamine Precursor Molecular Formula:
(Core scaffold variable based on amine substitution) Role: Key Intermediate (PCC Analogue)

1.1 Structural Deconstruction

This molecule represents a “"conformationally locked" variant of the standard
phencyclidine/ketamine scaffold. Its biological potential is dictated by three distinct
pharmacophores:
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e The Cyclohexane Ring: Provides the necessary lipophilicity for Blood-Brain Barrier (BBB)

penetration.
e The Nitrile (

) Moiety: A temporary functional group intended for transformation (via Grignard reaction or
reduction). In its native state, it acts as a metabolic liability (cyanogenic).

e The 2-Chloro-6-fluorophenyl Ring (The Critical Variant):

o Electronic Effect: The fluorine atom at the 6-position introduces high electronegativity,

altering the

-electron density of the aromatic ring compared to standard Ketamine (2-chlorophenyl).

o Steric Effect (Orthogonal Locking): The di-ortho substitution (2-Cl, 6-F) creates significant
steric hindrance. This restricts the rotation of the phenyl ring relative to the cyclohexane
chair, locking the molecule into a specific conformer that often exhibits higher affinity for
the PCP-binding site inside the NMDA receptor channel.

Part 2: Synthesis & Transformation Protocols

The biological activity of this nitrile is rarely the end goal; it is the gateway to 2-Chloro-6-fluoro
analogues of Ketamine or PCP. Below is the standard protocol for generating this intermediate
and converting it to the active ketone (Ketamine analogue).

2.1 Workflow Diagram (Synthesis Pathway)
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Caption: Figure 1. Synthetic trajectory from raw precursors to the active arylcyclohexylamine
pharmacophore, highlighting the nitrile as the critical branch point.
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2.2 Experimental Protocol: Nitrile Synthesis (Standardized)

Note: This procedure assumes a reductive cyanation or Strecker-type synthesis.

e Imine Formation:
o Reagents: Cyclohexanone (1.0 eq), 2-Chloro-6-fluoroaniline (1.0 eq).
o Conditions: Reflux in benzene/toluene with a Dean-Stark trap to remove water.
o Checkpoint: Monitor IR for disappearance of ketone carbonyl (

) and appearance of imine (
).

e Cyanation (The Critical Step):

o

Reagents: Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH.

[¢]

Solvent: Acetonitrile or DCM (anhydrous).

[e]

Procedure: Add cyanide source dropwise at

. Allow to warm to RT over 4 hours.

o

Purification: The resulting aminonitrile is often unstable on silica. Crystallization from cold
hexanes is preferred.

Part 3: Pharmacological Potential (SAR Analysis)

This section distinguishes between the intrinsic activity of the nitrile and the projected activity of
its rearranged derivatives.

3.1 Intrinsic Activity of the Nitrile (Precursor)

o Toxicity Warning: Like its analogue PCC (1-piperidinocyclohexanecarbonitrile), this molecule
is likely unstable in vivo.

e Mechanism: Metabolic hydrolysis or thermal degradation releases Cyanide (
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)

o Symptoms: Dizziness, confusion, hypoxia, and potential lethality distinct from dissociative

anesthesia.

» Conclusion: The nitrile itself has no therapeutic value and represents a toxicological hazard

in impure drug preparations.

3.2 Projected Activity of the 2-CI-6-F Derivative (The Target)

Once converted to the ketone (Ketamine analogue) or amine (PCP analogue), the 2-Chloro-6-

Fluoro substitution pattern predicts a specific profile:

Predicted Effect (vs.
Ketamine)

Parameter

Mechanistic Basis

NMDA Affinity Increased (++++)

The 2,6-disubstitution locks the
phenyl ring perpendicular to
the cyclohexane, optimizing fit

in the receptor pore.

Potency High

6-Fluoro addition increases

lipophilicity (

), enhancing BBB transport.

Metabolism Slower

The fluorine atom at the 6-
position blocks metabolic
hydroxylation at that site,

potentially extending half-life.

Dissociation Strong

High receptor occupancy time

due to steric trapping.

3.3 Receptor Interaction Pathway
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Caption: Figure 2. Pharmacodynamic cascade of the 2-Cl-6-F derivative. The steric bulk of the
ligand enhances pore occlusion time.

Part 4: Toxicology & Safety Standards

CRITICAL SAFETY NOTICE: Handling this nitrile requires Biosafety Level 2 (BSL-2) protocols
due to potential cyanide release.

+ Cyanogenic Potential:

o Upon contact with strong acids or metabolic enzymes, the nitrile moiety can liberate
Hydrogen Cyanide (HCN).
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o Protocol: Keep detector tubes for HCN active in the fume hood. Store away from acids.

o Skin Absorption:
o High lipophilicity allows rapid dermal absorption.
o PPE:[1][2][3] Double nitrile gloves and Tyvek sleeves are mandatory.
e Impurity Profiling:
o In synthesized batches of 2-Cl-6-F-Ketamine, this nitrile is a common contaminant.
o Detection: It can be identified via GC-MS (distinct fragment loss of
) or IR spectroscopy (sharp peak at
)-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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